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molecular formula C7H12O4 B8802407 Isobutylmalonic acid CAS No. 4361-06-2

Isobutylmalonic acid

Cat. No. B8802407
M. Wt: 160.17 g/mol
InChI Key: FTKIARCSSZWRFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04263293

Procedure details

A solution of 91.1 g of 2-(ethyloxycarbonyl)-4-methylpentanoic acid, ethyl ester in 300 ml of methanol is treated for 6 hours at 80° C. with 400 ml of 10% sodium hydroxide. The solution is concentrated in vacuo to 400 ml and acidified with 10% hydrochloric acid. The product is extracted with ethyl acetate to yield 67.6 g of the title compound, which crystallizes on standing. Recrystallization from ethyl acetate-hexane yields the title compound, melting point 102°-105° C.
Quantity
91.1 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([CH:6]([CH2:12][CH:13]([CH3:15])[CH3:14])[C:7]([O:9]CC)=[O:8])=[O:5])C.[OH-].[Na+]>CO>[C:7]([CH:6]([CH2:12][CH:13]([CH3:15])[CH3:14])[C:4]([OH:5])=[O:3])([OH:9])=[O:8] |f:1.2|

Inputs

Step One
Name
Quantity
91.1 g
Type
reactant
Smiles
C(C)OC(=O)C(C(=O)OCC)CC(C)C
Name
Quantity
400 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
300 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The solution is concentrated in vacuo to 400 ml
EXTRACTION
Type
EXTRACTION
Details
The product is extracted with ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
C(=O)(O)C(C(=O)O)CC(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 67.6 g
YIELD: CALCULATEDPERCENTYIELD 100.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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